Gusperimus trihydrochloride, (R)-
Overview
Description
Gusperimus trihydrochloride, ®-, is an immunosuppressive drug derived from the naturally occurring HSP70 inhibitor spergualin. It is known for its ability to inhibit the interleukin-2-stimulated maturation of T cells, thereby preventing the growth of activated naive CD4 T cells . This compound has been developed and used primarily for its immunosuppressive properties in various clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gusperimus trihydrochloride is synthesized through a series of chemical reactions involving the modification of spergualinThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Gusperimus trihydrochloride involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The production methods are optimized to ensure consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Gusperimus trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gusperimus trihydrochloride. These derivatives may exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Gusperimus trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of immunosuppressive agents on chemical reactions and molecular interactions.
Biology: It is used to investigate the mechanisms of T cell maturation and the role of HSP70 inhibitors in cellular processes.
Industry: It is used in the development of new immunosuppressive drugs and therapeutic agents.
Mechanism of Action
Gusperimus trihydrochloride exerts its effects by binding to a regulatory C-terminal motif on heat shock proteins Hsc70 and Hsp90. This binding reduces the nuclear translocation of the nuclear factor κB (NF-κB) transcription factor, inhibiting the proliferation and activation of T cells, B cells, monocytes, and dendritic cells . Additionally, it inhibits Akt kinase, affecting cellular survival, cell cycle, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Dibutylhexamethylenediamine
- Acetyl hexapeptide-3
Uniqueness
Gusperimus trihydrochloride is unique due to its specific mechanism of action involving the inhibition of HSP70 and HSP90, which distinguishes it from other immunosuppressive agents. Its ability to inhibit multiple arms of the immune system through various molecular pathways makes it a valuable compound in both research and clinical applications .
Properties
IUPAC Name |
N-[(1R)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSPHUWXYSZPBG-UFRNLTNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCN=C(N)N)CCC(=O)N[C@@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H40Cl3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220442-79-5 | |
Record name | Gusperimus trihydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220442795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GUSPERIMUS TRIHYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90471621Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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